molecular formula C13H14N2O2 B5025690 1-(2,4-dimethylphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione

1-(2,4-dimethylphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione

Número de catálogo: B5025690
Peso molecular: 230.26 g/mol
Clave InChI: BULLQSJOHNGMTJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(2,4-Dimethylphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione is a pyrimidine-2,4-dione derivative featuring a 2,4-dimethylphenyl substituent at the N1 position and a methyl group at the C6 position. Pyrimidine-2,4-diones are a class of heterocyclic compounds with diverse biological and pharmacological applications, including antiviral, antimicrobial, and herbicidal activities . This compound is also recognized as a key intermediate in synthesizing pharmaceuticals such as Elagolix, a gonadotropin-releasing hormone antagonist .

Propiedades

IUPAC Name

1-(2,4-dimethylphenyl)-6-methylpyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-8-4-5-11(9(2)6-8)15-10(3)7-12(16)14-13(15)17/h4-7H,1-3H3,(H,14,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BULLQSJOHNGMTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=CC(=O)NC2=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-dimethylphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione typically involves the condensation of appropriate aldehydes and ketones with urea or thiourea under acidic or basic conditions. One common method involves the reaction of 2,4-dimethylbenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate and acetic acid, followed by cyclization to form the pyrimidine ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Análisis De Reacciones Químicas

Types of Reactions: 1-(2,4-Dimethylphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated derivatives.

Aplicaciones Científicas De Investigación

1-(2,4-Dimethylphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mecanismo De Acción

The mechanism of action of 1-(2,4-dimethylphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparación Con Compuestos Similares

Key Observations:

Substituent Effects on Bioactivity :

  • The 2,4-dimethylphenyl group in the target compound provides steric bulk and electron-donating effects, which may enhance binding to hydrophobic pockets in biological targets compared to smaller substituents (e.g., H in 6-methyluracil) .
  • Fluorinated analogs, such as 1-(2-fluoro-6-(trifluoromethyl)benzyl)-6-methylpyrimidine-2,4-dione, exhibit increased electronegativity and metabolic resistance due to fluorine atoms, making them suitable for prolonged in vivo applications .

Heterocyclic Modifications: Thieno[2,3-d]pyrimidine-2,4-diones (e.g., compound in ) demonstrate enhanced antimicrobial activity due to the fused thiophene ring, which increases π-π stacking interactions with microbial enzymes.

Synthetic Accessibility :

  • The target compound is synthesized via N-alkylation of 6-methyluracil with 2,4-dimethylbenzyl halides, achieving moderate yields (70–80%) under optimized conditions . In contrast, fluorinated derivatives require multi-step procedures involving halogenation and coupling reactions, reducing overall efficiency .

Physicochemical Properties

Property 1-(2,4-Dimethylphenyl)-6-methylpyrimidine-2,4-dione 6-Methyluracil 1-(2-Fluoro-6-(trifluoromethyl)benzyl)-6-methylpyrimidine-2,4-dione
Molecular Weight 258.3 g/mol 128.13 g/mol 358.3 g/mol
LogP (Predicted) ~2.1 ~0.5 ~3.8
Solubility (Water) Low Moderate Very low
Melting Point Not reported 300–305°C Not reported

Key Observations:

  • The target compound’s higher molecular weight and LogP (2.1 vs. 0.5 for 6-methyluracil) reflect increased lipophilicity, favoring membrane permeability but reducing aqueous solubility.
  • Fluorinated analogs exhibit extreme hydrophobicity (LogP ~3.8), limiting their use in aqueous formulations .

Actividad Biológica

1-(2,4-Dimethylphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This compound is characterized by its unique structural features which may contribute to its biological effects.

  • Molecular Formula : C12H12N2O2
  • Molecular Weight : 216.24 g/mol
  • CAS Number : 915929-33-8

The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular processes. Preliminary studies suggest that it may act as an inhibitor of certain kinases and enzymes related to cancer cell proliferation.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. Specific findings include:

  • Inhibition of Cell Proliferation : The compound has shown promising results in inhibiting the growth of various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231) with IC50 values indicating significant potency.
Cell LineIC50 (µM)
MCF-752
MDA-MB-23174
  • Mechanism of Action : The compound induces G2/M phase arrest in the cell cycle and promotes apoptosis in cancer cells. This was confirmed through assays that demonstrated increased levels of apoptotic markers and decreased tubulin polymerization, suggesting a mechanism involving microtubule disruption.

Other Biological Activities

Beyond its anticancer properties, the compound may exhibit additional biological activities:

Study 1: Antiproliferative Effects

A study published in Pharmaceutical Research evaluated the antiproliferative effects of various pyrimidine derivatives, including 1-(2,4-dimethylphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione. The results indicated that this compound significantly inhibited cell proliferation in breast cancer models.

Study 2: Mechanistic Insights

Research conducted by Zhang et al. (2021) investigated the binding affinity of this compound to tubulin and its effects on microtubule dynamics. The study utilized computational docking methods alongside in vitro assays to elucidate the binding interactions and subsequent biological effects observed in treated cells.

Q & A

Q. What are the optimal synthetic routes for preparing 1-(2,4-dimethylphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione?

Methodological Answer: The compound can be synthesized via multi-step reactions involving:

  • Core Formation : Condensation of urea with a β-keto ester derivative (e.g., ethyl trifluoroacetoacetate) under basic conditions (e.g., sodium ethoxide in ethanol), followed by cyclization to form the pyrimidine-2,4-dione core .
  • Substitution : Alkylation of the pyrimidine-dione core using 2,4-dimethylbenzyl chloride in a polar aprotic solvent (e.g., DMF) with potassium carbonate as a base. Reaction monitoring via TLC and purification via recrystallization or column chromatography is recommended .
  • Yield Optimization : Reflux conditions (e.g., 20 hours in ethanol) and stoichiometric control (1:1 molar ratio of core to alkylating agent) are critical for achieving yields >70% .

Q. How can the purity and structural integrity of this compound be validated experimentally?

Methodological Answer:

  • Chromatography : Use reversed-phase HPLC (C18 column, 100 × 4 mm) with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm to assess purity .
  • Spectroscopy :
    • 1H NMR : Confirm substitution patterns (e.g., aromatic protons from the 2,4-dimethylphenyl group at δ 7.1–7.4 ppm, methyl groups at δ 2.3–2.5 ppm) .
    • Mass Spectrometry : ESI-MS should show [M+H]+ peaks matching the molecular formula (C14H16N2O2; calc. 244.12) .
  • X-ray Crystallography : Single-crystal analysis resolves hydrogen-bonding networks (e.g., N–H⋯O interactions stabilizing the pyrimidine-dione ring) .

Advanced Research Questions

Q. How does the regioselectivity of alkylation at the N1 position of the pyrimidine-dione core impact biological activity?

Methodological Answer:

  • Regioselectivity Control : Alkylation with bulky electrophiles (e.g., benzyl chlorides) favors N1 substitution due to steric hindrance at N3. Solvent polarity (DMF vs. THF) and base strength (K2CO3 vs. NaH) further influence selectivity .
  • Biological Implications : N1-substituted analogs exhibit enhanced receptor binding (e.g., dopamine D1 agonists) compared to N3-substituted derivatives. Activity assays (e.g., cAMP accumulation in HEK293 cells) validate functional selectivity .
  • Contradictions : Some studies report N3-alkylated byproducts under kinetic conditions, necessitating rigorous HPLC purification to isolate the desired regioisomer .

Q. How can researchers resolve contradictions in reported spectral data for this compound?

Methodological Answer:

  • Data Discrepancies : Variations in 1H NMR chemical shifts (e.g., methyl group δ values) may arise from solvent effects (DMSO-d6 vs. CDCl3) or tautomerism. For example, enol-keto tautomerism in pyrimidine-diones can shift NH proton signals .
  • Resolution Strategies :
    • Deuterium Exchange : Adding D2O to the NMR sample suppresses NH signals, clarifying aromatic/methyl group assignments .
    • Variable-Temperature NMR : Heating to 60°C reduces signal broadening caused by slow tautomeric exchange .
  • Cross-Validation : Compare with high-resolution mass spectrometry (HRMS) and IR spectroscopy (e.g., carbonyl stretches at ~1700 cm⁻¹) .

Q. What computational methods are effective for predicting the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., tyrosine kinases). Key parameters:
    • Grid Box : Center on ATP-binding pockets (e.g., EGFR kinase) with dimensions 25 × 25 × 25 Å.
    • Scoring Functions : Prioritize hydrogen bonds between the pyrimidine-dione carbonyls and kinase backbone residues (e.g., Met793) .
  • MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability. Analyze RMSD (<2 Å) and ligand-protein hydrogen bond persistence (>70% simulation time) .

Q. How can structural analogs be designed to enhance metabolic stability while retaining activity?

Methodological Answer:

  • Bioisosteric Replacement : Replace the 6-methyl group with trifluoromethyl (CF3) to reduce CYP450-mediated oxidation. Synthetic route: Substitute urea with trifluoroethyl urea in the cyclization step .
  • Prodrug Strategies : Introduce hydrolyzable esters (e.g., acetyloxymethyl) at the N1 position to improve oral bioavailability. Validate via in vitro plasma stability assays (t1/2 > 6 hours) .
  • SAR Studies : Test analogs with varied substituents on the 2,4-dimethylphenyl ring (e.g., electron-withdrawing Cl or F) to balance lipophilicity (LogP 2–3) and solubility (>50 µM in PBS) .

Q. What in vitro assays are most reliable for evaluating the compound’s antiviral potential?

Methodological Answer:

  • Plaque Reduction Assays : Use Vero cells infected with RNA viruses (e.g., SARS-CoV-2). Measure EC50 values with a neutral red uptake endpoint (IC50 < 10 µM considered potent) .
  • Enzyme Inhibition : Test inhibition of viral polymerases (e.g., HIV-1 reverse transcriptase) via fluorescent primer extension assays. Compare to AZT as a positive control .
  • Cytotoxicity : Parallel MTT assays on human fibroblasts (e.g., MRC-5) to ensure selectivity indices (CC50/EC50) > 20 .

Q. Methodological Challenges & Contradictions

Q. Why do some synthetic routes yield unexpected byproducts, and how can this be mitigated?

Methodological Answer:

  • Byproduct Origins : Competing reactions (e.g., O-alkylation instead of N-alkylation) occur with excess alkylating agents or elevated temperatures .
  • Mitigation :
    • Stoichiometric Control : Use a 1:1 molar ratio of pyrimidine-dione to alkylating agent.
    • Low-Temperature Alkylation : Conduct reactions at 0–5°C in DMF to favor N-alkylation .
    • Byproduct Removal : Employ silica gel chromatography with ethyl acetate/hexane (3:7) to isolate the desired product .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.